1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea
Description
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2O2/c21-20(22,23)16-3-1-15(2-4-16)17(26)11-24-18(27)25-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,17,26H,5-11H2,(H2,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTZJFUKCTZGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea typically involves multiple steps, starting with the preparation of the adamantane derivative. This is followed by the introduction of the trifluoromethylphenyl group and the formation of the urea linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary widely, but they often require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea include other adamantane derivatives and trifluoromethylphenyl compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of the adamantane structure with the trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a synthetic organic compound notable for its unique adamantane structure, which contributes to its biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves several key steps:
- Preparation of Adamantane Derivative : The initial step involves modifying the adamantane core.
- Introduction of Trifluoromethylphenyl Group : This is achieved through electrophilic aromatic substitution.
- Formation of Urea Linkage : The final step includes the reaction with urea derivatives.
The compound's structure can be represented as follows:
Antiviral and Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant antiviral and anticancer activities. Specifically, the incorporation of the adamantane moiety is known to enhance interaction with viral proteins and cancer cell receptors, potentially leading to inhibition of viral replication and tumor growth.
- Antiviral Activity : Compounds derived from adamantane have been shown to inhibit influenza virus replication by interfering with viral membrane fusion processes.
- Anticancer Activity : Research indicates that this compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Enzyme Inhibition
The biological activity of this compound may also involve enzyme inhibition. For instance, certain derivatives have demonstrated potential as urease inhibitors, which could be beneficial in treating conditions such as kidney stones or urinary infections.
The mechanism by which this compound exerts its biological effects is not yet fully elucidated but is believed to involve:
- Interaction with Molecular Targets : The adamantane structure may enhance binding affinity to specific enzymes or receptors due to its steric properties.
- Modulation of Cellular Signaling : It may influence pathways related to cell proliferation and apoptosis through receptor-mediated mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their potential applications:
| Study | Findings |
|---|---|
| Study A | Demonstrated antiviral efficacy against influenza viruses using adamantane derivatives. |
| Study B | Reported anticancer effects on breast cancer cell lines with significant apoptosis induction. |
| Study C | Investigated enzyme inhibition properties, highlighting potential therapeutic applications in urology. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
